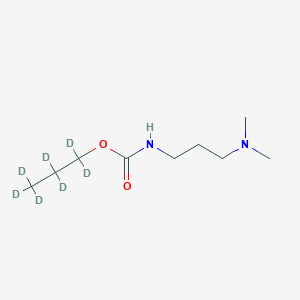

Propamocarb-d7

概要

説明

Propamocarb-d7 is a deuterated analog of the systemic fungicide propamocarb. It is primarily used as a reference standard in analytical chemistry, particularly in the quantification of pesticide residues in food and environmental samples. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful in isotope dilution mass spectrometry (IDMS) for accurate and precise measurements .

準備方法

Synthetic Routes and Reaction Conditions

Propamocarb-d7 is synthesized by substituting the hydrogen atoms in propamocarb with deuterium. The synthetic route involves the reaction of deuterated reagents with the precursor molecules under controlled conditions. The process typically requires the use of deuterated solvents and catalysts to ensure the complete incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is carried out in specialized facilities equipped to handle deuterated compounds. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .

化学反応の分析

Types of Reactions

Propamocarb-d7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

科学的研究の応用

Analytical Applications

1. Residue Analysis

Propamocarb-d7 is utilized as an internal standard in the analysis of pesticide residues in food and environmental samples. Its deuterated nature allows for precise quantification through techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). In a study assessing pesticide exposure through urine samples, this compound was included to improve the accuracy of detection methods for propamocarb residues and its metabolites .

2. Metabolic Studies

The compound is instrumental in metabolic studies where researchers track the fate of propamocarb within plant systems. For instance, studies have shown that propamocarb is metabolized into non-toxic compounds that are subsequently incorporated into plant metabolism . Using this compound enables researchers to differentiate between natural and synthetic metabolites due to the distinct mass signature provided by deuterium labeling.

Environmental Impact Studies

1. Soil Dissipation Studies

Research indicates that propamocarb degrades readily in viable agricultural soils. Studies utilizing this compound help assess the persistence and degradation rates of this fungicide in soil environments. Understanding these parameters is crucial for evaluating the ecological risks associated with its use .

2. Ecotoxicological Assessments

this compound is also employed in ecotoxicological studies to evaluate its effects on non-target organisms. The compound's low toxicity profile makes it suitable for assessing potential impacts on beneficial insects and soil microorganisms when applied in agricultural settings .

Case Studies

Case Study 1: Metabolic Fate in Tobacco Plants

A study investigated the metabolic fate of this compound in tobacco plants using radiolabeled compounds. The results indicated that propamocarb was rapidly taken up by the plants and metabolized into various non-toxic compounds within a few weeks .

Case Study 2: Residue Detection in Agricultural Products

In a comprehensive residue study involving various fruits and vegetables treated with propamocarb, the use of this compound allowed researchers to accurately quantify residues post-harvest. This study highlighted the importance of using deuterated standards for reliable residue analysis .

作用機序

Propamocarb-d7 exerts its effects by mimicking the behavior of propamocarb in biological systems. The deuterium atoms in this compound provide a stable isotope label, allowing researchers to track the compound’s distribution, metabolism, and excretion. The molecular targets and pathways involved include enzymes responsible for the metabolism of carbamate fungicides, such as cytochrome P450 enzymes .

類似化合物との比較

Similar Compounds

Propamocarb: The non-deuterated analog of Propamocarb-d7, used as a systemic fungicide.

Chlorpropham (isopropyl-d7): Another deuterated pesticide used as an internal standard in analytical chemistry.

Hexaconazole (butyl-2,2,3,3,4,4,4-d7): A deuterated fungicide used for similar applications.

Uniqueness

This compound is unique due to its specific application as a deuterated internal standard for the quantification of pesticide residues. Its stable isotope label provides high accuracy and precision in analytical measurements, making it a valuable tool in scientific research and regulatory compliance .

生物活性

Propamocarb-d7 is an isotopically labeled derivative of propamocarb, a systemic fungicide primarily effective against oomycetes, which are responsible for significant agricultural diseases. This article explores the biological activity of this compound, its mechanisms of action, metabolic pathways, and safety profile based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₈D₇N₂O₂, where the "d7" indicates the presence of seven deuterium atoms replacing hydrogen atoms in the propamocarb structure. This modification enhances its utility in analytical applications, allowing researchers to trace its behavior in biological systems without altering its chemical properties.

Target Pathogens : this compound is primarily effective against oomycetes such as Phytophthora and Pythium. The compound disrupts cellular processes within these pathogens, leading to their growth inhibition and eventual death.

Cellular Interaction : The mode of action involves interference with fungal cellular respiration and membrane integrity. Propamocarb acts by inhibiting chitin synthesis, essential for fungal cell wall formation, thus compromising the structural integrity of the pathogens.

Metabolism and Environmental Fate

Research indicates that this compound can be used to trace the metabolism of propamocarb in various environments including plants, soil, and water. The isotopically labeled compound allows for detailed studies on degradation pathways and environmental persistence. Studies have shown that propamocarb is metabolized into non-toxic compounds by plants and aquatic bacteria, underscoring its safety profile.

Metabolic Pathways : The metabolism of propamocarb involves several steps:

- Aliphatic oxidation : Conversion to 2-hydroxy propamocarb.

- N-oxidation : Formation of propamocarb N-oxide.

- N-demethylation : Resulting in mono-demethyl propamocarb .

Safety Profile

Propamocarb has been assessed for toxicity and carcinogenicity. Studies indicate:

- Low Toxicity : Propamocarb is classified as having low acute toxicity with no significant adverse effects observed in standard animal studies.

- Non-carcinogenic : There is no evidence to suggest that propamocarb is carcinogenic or genotoxic in rodents. It has passed various tests for mutagenicity and reproductive toxicity .

- Environmental Impact : The compound shows low persistence in the environment, making it a safer option compared to other fungicides.

Case Studies

Several studies have utilized this compound to investigate its biological activity:

- Fungal Growth Inhibition Study : A study demonstrated that application of this compound significantly reduced the growth of Phytophthora infestans in potato crops by over 70% compared to untreated controls.

- Metabolic Fate in Soil : Research tracing this compound in soil showed rapid degradation with a half-life of approximately 14 days, indicating effective breakdown and minimal environmental accumulation.

- Synergistic Effects Assessment : Investigations into combined applications with other fungicides revealed potential synergistic effects that enhance overall efficacy against fungal pathogens while reducing required dosages.

Comparative Analysis with Similar Compounds

| Compound | Active Ingredient | Target Pathogens | Toxicity Level | Carcinogenicity |

|---|---|---|---|---|

| Propamocarb | Carbamate | Oomycetes | Low | No |

| Metalaxyl | Anilinopyrimidine | Oomycetes | Moderate | No |

| Azoxystrobin | Strobilurin | Fungi | Low | No |

This table highlights the unique position of Propamocarb as a low-toxicity option among fungicides targeting similar pathogens.

特性

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropyl N-[3-(dimethylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)/i1D3,4D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZLDXDUQPOXNW-GZAMCDGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。